molecular formula C23H25N3O2S B14804712 N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide

N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide

Cat. No.: B14804712
M. Wt: 407.5 g/mol
InChI Key: MPGIKFGZUKJOPT-UHFFFAOYSA-N
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Description

N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a dimethylamino group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between N-benzyl-N-methylbenzenesulfonamide and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-ethylbenzenesulfonamide
  • N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-propylbenzenesulfonamide
  • N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-butylbenzenesulfonamide

Uniqueness

N-benzyl-4-{[4-(dimethylamino)benzylidene]amino}-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-benzyl-4-[[4-(dimethylamino)phenyl]methylideneamino]-N-methylbenzenesulfonamide

InChI

InChI=1S/C23H25N3O2S/c1-25(2)22-13-9-19(10-14-22)17-24-21-11-15-23(16-12-21)29(27,28)26(3)18-20-7-5-4-6-8-20/h4-17H,18H2,1-3H3

InChI Key

MPGIKFGZUKJOPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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